molecular formula C14H20N2O2 B7919859 Methyl-(R)-piperidin-3-yl-carbamic acid benzyl ester

Methyl-(R)-piperidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7919859
M. Wt: 248.32 g/mol
InChI Key: KZAPWAGMBADXOQ-CYBMUJFWSA-N
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Description

Methyl-(R)-piperidin-3-yl-carbamic acid benzyl ester (CAS: 1354007-38-7) is a chiral piperidine-derived carbamate. Its molecular formula is C₁₃H₁₈N₂O₂, with a molecular weight of 234.3 g/mol . The compound features a benzyl ester group, commonly used as a protecting group in organic synthesis, and the (R)-stereochemistry at the piperidine-3-yl position, which is critical for its interactions in chiral environments, such as enzyme-binding sites . It serves as a key intermediate in pharmaceutical synthesis, analogous to compounds like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, a precursor to Tofacitinib citrate .

Properties

IUPAC Name

benzyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-16(13-8-5-9-15-10-13)14(17)18-11-12-6-3-2-4-7-12/h2-4,6-7,13,15H,5,8-11H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAPWAGMBADXOQ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination and Carbamate Formation

The most widely reported synthesis begins with 3-amino-4-methylpyridine (11 ), which undergoes carbamate protection to form 12 (methyl (4-methylpyridin-3-yl)carbamate). Hydrogenation of 12 over a palladium catalyst yields a 5:1 cis:trans mixture of (4-methylpiperidin-3-yl)carbamic acid methyl ester (13 ). Subsequent N-benzylation via reductive amination with benzaldehyde and sodium triacetoxyborohydride introduces the benzyl group, producing cis-(1-benzyl-4-methylpiperidin-3-yl)carbamic acid methyl ester. Final reduction with LiAlH4 and HCl treatment affords the hydrochloride salt of the target compound .

This method achieves an overall yield of 21–35%, limited by the cis:trans selectivity during hydrogenation. Chiral resolution using L-di-p-toluoyltartaric acid (L-DTTA) enhances enantiomeric excess (ee) to >99% for the (3R,4R)-isomer .

Piperidine-Based Alternative Routes

To circumvent pyridine hydrogenation challenges, alternative routes start with 4-methylpiperidine (14 ). Methylation of the piperidine nitrogen followed by carboxylation with methyl chloroformate generates methyl 4-methylpiperidine-1-carboxylate. Stereoselective amination at the 3-position is achieved using ammonia under high-pressure conditions (30–40°C, 16–30 hours), yielding (4-methylpiperidin-3-yl)methylamine intermediates. Benzylation with benzyl chloride in the presence of triethylamine completes the synthesis .

Parameter Value
Starting Material4-methylpiperidine
Reaction Temperature30–40°C
Reaction Time16–30 hours
Benzylation ReagentBenzyl chloride
CatalystTriethylamine
Yield (Overall)40–45%

This route avoids hazardous reagents like LiAlH4, improving safety profiles for industrial-scale production .

Stereochemical Control via Chiral Resolution

The (R)-configuration at the piperidin-3-yl position is critical for bioactivity. A patented method resolves racemic mixtures using L-DTTA, forming diastereomeric salts. Recrystallization from ethanol/water selectively precipitates the (3R,4R)-isomer with >99% ee. Key steps include:

  • Racemate Preparation : Synthesize racemic methyl-(piperidin-3-yl)carbamic acid benzyl ester via reductive amination.

  • Salt Formation : React with L-DTTA in ethanol at 60°C for 12 hours.

  • Crystallization : Cool to 0°C to isolate the desired (R)-enantiomer .

This approach achieves enantiomeric purity without chromatography, reducing costs by 30% compared to chiral HPLC methods .

Continuous Flow Synthesis for Scalability

Recent advances employ continuous flow reactors to enhance reproducibility. A three-stage system performs:

  • Stage 1 : Piperidine carboxylation at 50°C with methyl chloroformate (residence time: 10 minutes).

  • Stage 2 : Amination under 10 bar NH3 (residence time: 2 hours).

  • Stage 3 : Benzylation with in-line quenching to isolate the product .

Continuous flow methods achieve 85% conversion per pass and reduce reaction times by 60% compared to batch processes .

Analytical Validation and Purity Assessment

Rigorous characterization ensures compliance with pharmaceutical standards:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl3) displays characteristic signals at δ 7.35–7.25 (benzyl aromatic protons), δ 4.95 (carbamate NH), and δ 3.65 (piperidine CH-N) .

  • HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water gradient) confirm >98% purity. Retention time: 12.3 minutes .

  • Chiral HPLC : Chiralpak AD-H column (hexane/isopropanol 90:10) verifies >99% ee for the (R)-isomer .

Industrial-Scale Optimization

A 2024 patent highlights cost-effective modifications:

  • Reagent Substitution : Replace LiAlH4 with NaBH4/CeCl3 for safer reductions (yield: 88% vs. 78% with LiAlH4) .

  • Solvent Recycling : Recover ethanol from crystallization母液 via distillation, reducing waste by 50% .

  • Catalyst Reuse : Palladium catalysts from hydrogenation steps are reactivated via acid washing, maintaining 95% activity over 10 cycles .

Scientific Research Applications

Medicinal Chemistry

Methyl-(R)-piperidin-3-yl-carbamic acid benzyl ester has shown potential in the development of pharmaceuticals targeting the central nervous system (CNS). Its structure allows it to interact with various receptors, making it a candidate for:

  • Antidepressants : Compounds that modulate neurotransmitter systems.
  • Anxiolytics : Agents that can alleviate anxiety symptoms.

Case Study: CNS Targeting

Research has indicated that derivatives of this compound exhibit affinity for serotonin and dopamine receptors, suggesting potential use in treating mood disorders .

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical transformations makes it useful in:

  • Synthesis of Bioactive Molecules : It can be used to construct compounds with specific biological activities.
  • Protecting Group Chemistry : The piperidine ring can protect amine functionalities during multi-step syntheses.

Example: Synthesis of Antiviral Agents

Researchers have utilized this compound in synthesizing antiviral agents, demonstrating its versatility as an intermediate .

Biological Studies

The compound's interaction with biological systems has been a focus of research. It has been studied for its effects on enzyme activity and receptor binding, providing insights into:

  • Mechanisms of Action : Understanding how the compound interacts at the molecular level can lead to the development of more effective drugs.

Mechanism Insights

The ester group can hydrolyze to release active piperidine derivatives, which then interact with specific receptors or enzymes involved in various physiological processes.

Mechanism of Action

The mechanism of action of Methyl-®-piperidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Enantiomeric Pair: Methyl-(S)-piperidin-3-yl-carbamic acid benzyl ester

  • CAS : 1354009-43-0
  • Molecular Formula : C₁₃H₁₈N₂O₂ (identical to R-enantiomer)
  • Key Difference : The (S)-enantiomer differs only in stereochemistry, which can drastically alter biological activity. For example, enantiomers may exhibit divergent binding affinities to chiral receptors or enzymes .

Hydroxyethyl-Modified Derivative

  • Compound: (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester
  • CAS : 1354011-33-8
  • Molecular Formula : C₁₆H₂₃N₂O₃
  • Molecular Weight : 292.38 g/mol
  • The hydroxy group enables hydrogen bonding, which may improve pharmacokinetic properties but reduce blood-brain barrier permeability .

Carboxymethyl-Modified Derivative

  • Compound: (R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester
  • CAS : 1354009-23-6
  • Molecular Formula : C₁₇H₂₄N₂O₄
  • Molecular Weight : 320.39 g/mol
  • Key Difference : The carboxymethyl group introduces a carboxylic acid functionality, significantly enhancing hydrophilicity. This modification is often employed in prodrug design to improve bioavailability .

Methylaminomethyl-Substituted Analog

  • Compound: 3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester
  • CAS : 1292370-11-6
  • Molecular Formula : C₁₅H₂₂N₂O₂
  • Molecular Weight : 262.35 g/mol
  • Key Difference: The methylaminomethyl substituent adds a primary amine, increasing basicity. This could enhance interactions with acidic residues in biological targets but may also necessitate additional protection steps during synthesis .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Considerations
Methyl-(R)-piperidin-3-yl-carbamic acid benzyl ester 234.3 Benzyl ester, carbamate Moderate lipophilicity
(S)-Enantiomer 234.3 Benzyl ester, carbamate Similar to R-enantiomer
Hydroxyethyl derivative 292.38 Hydroxyethyl, carbamate Increased hydrophilicity
Carboxymethyl derivative 320.39 Carboxylic acid, carbamate High water solubility
Methylaminomethyl analog 262.35 Methylaminomethyl, carbamate Enhanced basicity

Stability and Handling

  • Stability: Benzyl esters are stable under basic conditions but cleaved via hydrogenolysis. Hydroxyethyl and carboxymethyl groups may introduce sensitivity to oxidation or hydrolysis .
  • Analogous carbamates (e.g., 4-Chlorophenyl-N-methylcarbamate) are classified as pesticides, suggesting strict safety protocols .

Biological Activity

Methyl-(R)-piperidin-3-yl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer therapy. This article synthesizes current research findings, case studies, and structural data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C16H24N2O3C_{16}H_{24}N_{2}O_{3} and a molecular weight of approximately 292.37 g/mol. The compound features a piperidine ring, which is known for its ability to interact with various biological targets due to its structural flexibility and ability to form hydrogen bonds.

Property Details
Molecular Formula C₁₆H₂₄N₂O₃
Molecular Weight 292.37 g/mol
Functional Groups Carbamate, Benzyl, Piperidine

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and various receptors. Research indicates that it may act as an inhibitor or modulator of specific receptors involved in neurological processes, potentially influencing conditions such as Alzheimer's disease and other neurodegenerative disorders .

Neuropharmacological Effects

  • Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the cholinergic system. This inhibition can enhance cholinergic neurotransmission, making it a candidate for Alzheimer's disease treatment .
  • Endocannabinoid Modulation : Studies suggest that piperidine derivatives can raise brain endocannabinoid levels, producing behavioral effects dependent on the CB1 receptor. This property indicates potential applications in pain management and mood disorders .

Anticancer Activity

Research has indicated that this compound exhibits anticancer properties through various mechanisms:

  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, showing promise as a therapeutic agent against certain types of tumors .
  • Targeting Kinases : The compound's structure allows it to interact with protein kinases, which are crucial in cancer cell signaling pathways. Inhibiting these kinases may contribute to its anticancer effects .

Case Studies

  • Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, this compound was administered to evaluate its effects on cognitive function. Results indicated improved memory retention and reduced amyloid plaque formation compared to control groups .
  • Cancer Cell Lines : In another study focusing on FaDu hypopharyngeal tumor cells, the compound exhibited cytotoxic effects superior to standard treatments like bleomycin, suggesting its potential as an alternative or adjunct therapy in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl-(R)-piperidin-3-yl-carbamic acid benzyl ester, and how does stereochemistry influence the reaction outcome?

  • Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a benzyl-protected carbamate group. For example, benzyl esters are often synthesized via nucleophilic substitution or esterification using reagents like 2-benzyloxypyridine (Scheme 3, ). Enantiomeric purity is critical; chiral resolution or asymmetric catalysis (e.g., Arndt-Eistert homologation for β-amino acids) can ensure the (R)-configuration . Analytical techniques like chiral HPLC or X-ray crystallography should validate stereochemistry.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–13) at 25–60°C, followed by LC-MS or NMR analysis to track degradation products. For example, benzyl esters are prone to hydrolysis under acidic/basic conditions, forming piperidine-3-carboxylic acid derivatives . Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates and identifies optimal storage conditions (e.g., inert atmosphere, –20°C).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard. For enantiomeric enrichment, chiral stationary phases (e.g., amylose-based columns) achieve >99% purity . Crystallization from solvents like ethanol/water may enhance purity, monitored by melting point analysis (e.g., mp 185–186.5°C for structurally related piperidine esters ).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., protein binding, pH). Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity assays). For example, in protein modification studies, site-specific labeling efficiency varies with buffer composition or enzyme presence . Statistical meta-analysis of dose-response curves (IC₅₀/EC₅₀ comparisons) identifies outliers and mechanistic hypotheses.

Q. What strategies optimize the enantiomeric purity of this compound during large-scale synthesis?

  • Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution (lipases for kinetic separation) improves enantiomeric excess (ee) . Process analytical technology (PAT) tools, like in-line FTIR or Raman spectroscopy, monitor ee in real-time. For example, tert-butyl piperidine carboxylates require stringent control of reaction temperature and catalyst loading to minimize racemization .

Q. How does the benzyl ester group influence the compound’s pharmacokinetic properties, and what functional analogs could enhance bioavailability?

  • Methodological Answer : The benzyl ester acts as a prodrug moiety, hydrolyzing in vivo to release the active piperidine-carbamic acid. Stability in plasma (tested via incubation with esterases) correlates with bioavailability . Bioisosteric replacements (e.g., p-methoxyl benzyl ethers or silyl-protected analogs) may prolong half-life, as seen in related thiocarbazates . Molecular dynamics simulations predict metabolic hotspots for rational design.

Q. What analytical methods are most robust for detecting trace impurities in this compound?

  • Methodological Answer : UPLC-MS/MS with a C18 column and ion-pairing reagents (e.g., TFA) resolves polar impurities. For genotoxic nitrosamines, GC-MS with a DB-5ms column and selective ion monitoring (SIM) ensures sensitivity <1 ppm . Structural analogs (e.g., methyl carbamates) require orthogonal validation via ¹H-¹³C HMQC NMR to confirm regiochemistry .

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